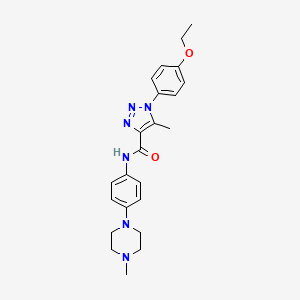

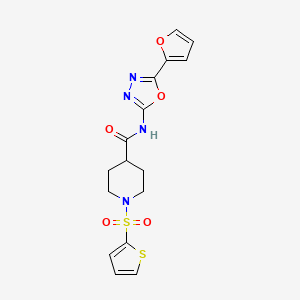

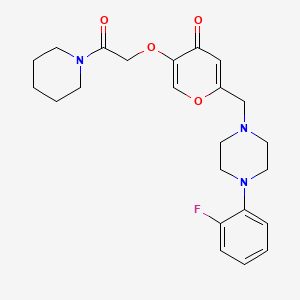

![molecular formula C21H18N2O2S2 B2642110 2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 727689-92-1](/img/structure/B2642110.png)

2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thieno[2,3-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. Heterocycles are a class of organic compounds that contain a ring structure containing atoms of at least two different elements . Thieno[2,3-d]pyrimidin-4-one derivatives are known to exhibit a wide range of biological activities .

Aplicaciones Científicas De Investigación

Polymorphism and Molecular Interactions

One study explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to different polymorphs. These polymorphs demonstrate unique molecular interactions, including hydrogen bonds and aromatic pi-pi interactions, contributing to the understanding of crystal engineering and the design of materials with specific properties (Glidewell, Low, Marchal, & Quesada, 2003).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Another significant application is in the field of medicinal chemistry, where derivatives of thieno[2,3-d]pyrimidine have been synthesized as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis, and their inhibition can lead to potent anticancer and antibacterial agents. The study highlighted the synthesis of classical and nonclassical antifolates, showcasing the compound's potential in drug discovery (Gangjee, Qiu, Li, & Kisliuk, 2008).

Fluorescence and Solid-State Properties

Research into the synthesis of indeno[1,2‐d]pyrimidin‐5‐ones and their fluorescence in the solid state reveals the potential application of such compounds in the development of new fluorescent materials. These materials can be used in various applications, including organic electronics and as markers in biological systems (Hagimori, Yokota, Fukuda, Nishimura, Satodani, Wang, Wei, Wang, Shigemitsu, & Tominaga, 2016).

Antimicrobial Coatings and Inks

The development of new antimicrobial additives based on pyrimidine derivatives for polyurethane varnishes and printing inks represents another application. These compounds exhibit strong antimicrobial effects, suggesting their use in enhancing the microbial resistance of surfaces and materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Development of Biological Active Molecules

A study on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities further exemplifies the wide-ranging applications of thieno[2,3-d]pyrimidine derivatives. These compounds have been explored for their potential in treating various diseases, underscoring the versatility of the core structure in medicinal chemistry (Wanare, 2022).

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thieno[2,3-d]pyrimidin-4-one derivatives are known to exhibit a wide range of biological activities , but the exact mechanism of action would depend on the specific derivative and its target.

Direcciones Futuras

The future directions for research on this compound would likely depend on its observed properties and potential applications. Given the wide range of biological activities exhibited by similar compounds , it’s possible that this compound could be of interest in fields such as medicinal chemistry or drug discovery.

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-3-11-23-20(24)18-16(17-10-9-14(2)25-17)13-26-19(18)22-21(23)27-12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGQSQYIMPOASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

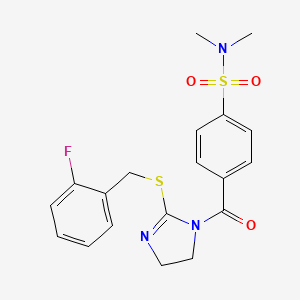

![2-(1-methyl-1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2642036.png)

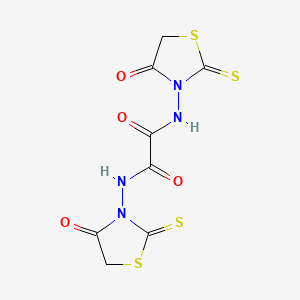

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2642038.png)

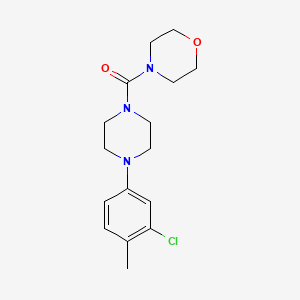

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2642045.png)